((3-Iodophenyl)ethynyl)trimethylsilane ((3-Iodophenyl)ethynyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18124398
InChI: InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
SMILES:
Molecular Formula: C11H13ISi
Molecular Weight: 300.21 g/mol

((3-Iodophenyl)ethynyl)trimethylsilane

CAS No.:

Cat. No.: VC18124398

Molecular Formula: C11H13ISi

Molecular Weight: 300.21 g/mol

* For research use only. Not for human or veterinary use.

((3-Iodophenyl)ethynyl)trimethylsilane -

Specification

Molecular Formula C11H13ISi
Molecular Weight 300.21 g/mol
IUPAC Name 2-(3-iodophenyl)ethynyl-trimethylsilane
Standard InChI InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
Standard InChI Key BHWJVQOQOWIBHI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C#CC1=CC(=CC=C1)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

((3-Iodophenyl)ethynyl)trimethylsilane consists of a phenyl ring substituted with an iodine atom at the meta-position and an ethynyl group bonded to a trimethylsilyl (-Si(CH₃)₃) group. The iodine atom enhances electrophilic substitution reactivity, while the ethynyl group facilitates sp-hybridized carbon participation in coupling reactions.

Key Structural Data:

PropertyValue
Molecular FormulaC₁₁H₁₃ISi
Molecular Weight300.21 g/mol
IUPAC Name2-(3-iodophenyl)ethynyl-trimethylsilane
Canonical SMILESCSi(C)C#CC1=CC(=CC=C1)I
InChIKeyBHWJVQOQOWIBHI-UHFFFAOYSA-N

The trimethylsilyl group serves as a protective moiety, stabilizing the ethynyl group during synthetic transformations .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a palladium-catalyzed coupling reaction between 3-iodophenylacetylene and trimethylsilyl iodide under inert conditions. Triethylamine is employed as a base to neutralize hydroiodic acid byproducts.

Representative Procedure:

  • Combine 3-iodophenylacetylene (1.0 equiv) and trimethylsilyl iodide (1.2 equiv) in anhydrous tetrahydrofuran.

  • Add Pd(PPh₃)₄ (5 mol%) and triethylamine (2.0 equiv).

  • Stir under nitrogen at 60°C for 12 hours.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield: ~75–85%.

Chemical Reactivity and Transformations

Sonogashira Coupling

The ethynyl group participates in Sonogashira cross-coupling with aryl or alkyl halides, forming carbon-carbon bonds. For example, reaction with 4-bromoiodobenzene yields biaryl acetylenes under copper-free conditions .

Mechanistic Insight:
Pd⁰ mediates oxidative addition with the haloarene, followed by transmetallation with the ethynylsilane. Reductive elimination produces the coupled product and regenerates the catalyst .

Iodine Substitution

The iodine atom undergoes nucleophilic aromatic substitution with amines or alkoxides. For instance, treatment with sodium methoxide replaces iodine with a methoxy group, enabling further functionalization.

Desilylation

The trimethylsilyl group is cleaved using fluoride ions (e.g., TBAF), generating terminal alkynes for subsequent reactions .

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

The compound serves as a precursor to polycyclic aromatic hydrocarbons (PAHs) and conductive polymers. Its ethynyl group enables π-conjugation, critical for optoelectronic materials .

Metal-Organic Frameworks (MOFs)

Incorporation into MOFs enhances porosity and stability. For example, coordination with copper(I) ions creates frameworks with high surface areas for gas storage .

Pharmaceutical Intermediates

Derivatives of ((3-iodophenyl)ethynyl)trimethylsilane are intermediates in synthesizing kinase inhibitors and anticancer agents, leveraging its halogenated aromatic core.

Physicochemical Properties and Characterization

NMR Spectroscopy (Theoretical Predictions):

  • ¹H NMR (CDCl₃): δ 0.25 (s, 9H, Si(CH₃)₃), 7.15–7.45 (m, 4H, aromatic).

  • ¹³C NMR: δ −1.5 (Si(CH₃)₃), 90.2 (C≡C), 122.5–138.0 (aromatic carbons) .

Mass Spectrometry:

  • EI-MS: m/z 300.21 ([M]⁺), 285.18 ([M−CH₃]⁺).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, attributed to Si-C bond cleavage .

Comparative Analysis with Analogous Compounds

CompoundReactivity ProfileApplications
((4-Iodophenyl)ethynyl)trimethylsilaneSlower substitution due to para-iodineLess steric hindrance in MOFs
(3,5-Dimethylphenylethynyl)trimethylsilaneEnhanced thermal stabilityPolymer additives

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